![molecular formula C16H26N2O B14729208 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol CAS No. 5472-76-4](/img/structure/B14729208.png)
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties . This compound has a unique structure that makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol typically involves the reaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often include the use of polyphosphoric acid (PPA) for intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the piperazine ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparaison Avec Des Composés Similaires
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol can be compared with other piperazine derivatives, such as:
3-(4-arylpiperazin-1-yl)cinnolines: These compounds also exhibit antifungal and antitumor activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
5472-76-4 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
3-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C16H26N2O/c1-15-14-17(9-5-13-19)11-12-18(15)10-8-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3 |
Clé InChI |
WOBXFJHHKJCPMI-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1CCC2=CC=CC=C2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
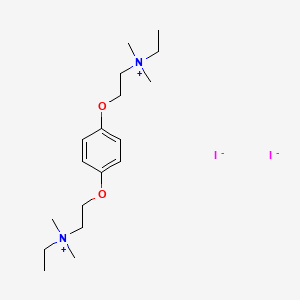
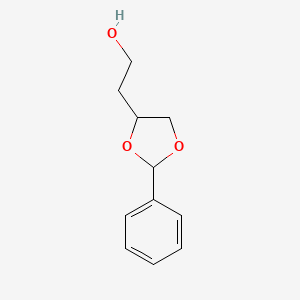


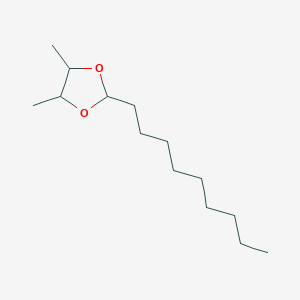
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)


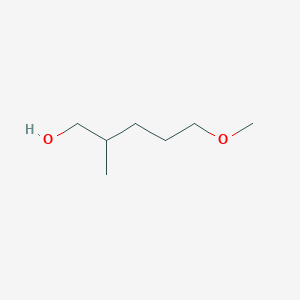

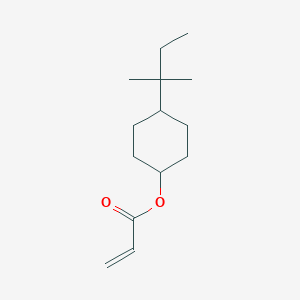
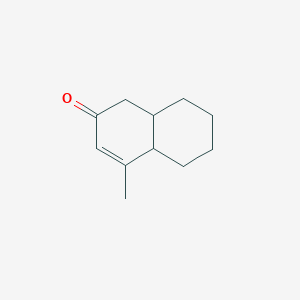
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
